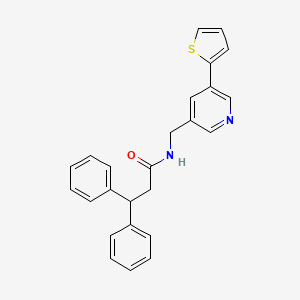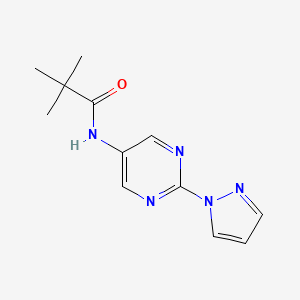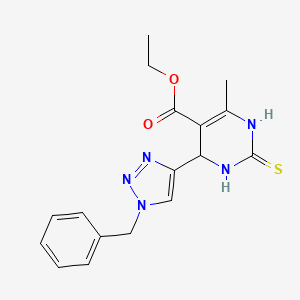![molecular formula C21H14N6O2S B2710820 N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 2034584-75-1](/img/structure/B2710820.png)
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazine, an oxadiazole, a phenyl, a benzothiazole, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the presence of the carboxamide group. It could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, or condensation reactions .科学的研究の応用
Application Summary
The compound exhibits promising biological activities, making it relevant for several applications:
a. Antitubercular Activity
Researchers have investigated the compound’s efficacy against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Specifically, they synthesized a series of substituted N-(pyrazin-2-yl)benzenesulfonamides to explore their antimicrobial properties . Among these, two compounds—4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide —demonstrated good antitubercular activity against M. tuberculosis H37Rv. These compounds were excluded from further comparison due to their pharmacophore for folate pathway inhibition, as revealed by docking studies.
b. Anti-Inflammatory Potential
The compound’s derivatives have been evaluated for in vitro anti-inflammatory activity by assessing their inhibition of cyclooxygenase (COX-1 and COX-2) using colorimetric assays . This suggests a potential role in managing inflammatory conditions.
c. Anticancer Properties
While not directly studied for cancer treatment, the compound’s structural features may contribute to its potential as an anticancer agent . Further investigations are warranted to explore its effects on cancer cell lines.
Experimental Procedures
a. Synthesis
The compound can be synthesized using appropriate synthetic routes. Researchers typically employ organic chemistry techniques, including condensation reactions, cyclizations, and functional group transformations. Detailed synthetic procedures involve reagents, solvents, and reaction conditions.
b. Characterization
Researchers perform elemental analysis , nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic techniques to confirm the compound’s structure and purity .
Results and Outcomes
a. Antitubercular Activity Results
The two active compounds—4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide —showed significant antitubercular activity against M. tuberculosis H37Rv. Quantitative data, such as minimum inhibitory concentrations (MIC), should be reported.
b. Anti-Inflammatory and Anticancer Outcomes
Researchers should present data on COX inhibition and any observed effects on cancer cell viability. Statistical analyses, dose-response curves, and IC50 values (if available) enhance the interpretation of results.
将来の方向性
特性
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O2S/c28-21(14-5-6-16-18(9-14)30-12-24-16)25-15-4-2-1-3-13(15)10-19-26-20(27-29-19)17-11-22-7-8-23-17/h1-9,11-12H,10H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZKKIUFCVNTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2710737.png)
![N-(2-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2710739.png)
![ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2710745.png)
![2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2710746.png)
![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate](/img/structure/B2710748.png)
![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710750.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2710751.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2710752.png)


![4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2710757.png)

![2-[6-(4-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710759.png)
![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2710760.png)